molecular formula C10H16N2O3 B572480 (R)-N-Boc-3-cyanomorpholine CAS No. 1257856-32-8

(R)-N-Boc-3-cyanomorpholine

Cat. No.: B572480
CAS No.: 1257856-32-8
M. Wt: 212.249
InChI Key: QSBSEJKNKHZYKD-MRVPVSSYSA-N
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Description

(R)-N-Boc-3-cyanomorpholine (CAS: 518047-40-0) is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano (-CN) substituent at the 3-position of the morpholine ring. This compound is widely utilized in pharmaceutical synthesis and organic chemistry due to its role as a versatile intermediate. The Boc group enhances stability during synthetic processes, while the cyano group offers reactivity for further functionalization, such as nucleophilic substitution or reduction to amines .

Properties

IUPAC Name

tert-butyl (3R)-3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657774
Record name tert-Butyl (3R)-3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-32-8
Record name tert-Butyl (3R)-3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-cyanomorpholine typically involves the following steps:

  • Formation of the Morpholine Ring: : The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of an appropriate diol with ammonia or a primary amine under acidic conditions to form the morpholine core.

  • Introduction of the Cyanide Group: : The cyanide group is introduced by reacting the morpholine derivative with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions.

  • Protection of the Nitrogen Atom: : The nitrogen atom of the morpholine ring is protected by introducing the tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of ®-N-Boc-3-cyanomorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-3-cyanomorpholine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyanide group to an amine.

  • Substitution: : The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

®-N-Boc-3-cyanomorpholine has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-N-Boc-3-cyanomorpholine involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The Boc protecting group ensures the stability of the compound under physiological conditions, allowing it to reach its target sites without premature degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (R)-N-Boc-3-cyanomorpholine, including Boc-protected nitrogen heterocycles or analogous substituents. Key differences in substituent type, position, and heterocyclic framework influence their physicochemical properties and applications.

Morpholine Derivatives with Varied Substituents

(R)-N-Boc-3-hydroxymethylmorpholine (CAS: 714971-28-5)
  • Substituent: 3-Hydroxymethyl (-CH2OH) instead of cyano.
  • Molecular Formula: C10H19NO4.
  • Key Properties: Higher polarity due to the hydroxyl group, leading to lower lipophilicity (estimated XLogP3: ~1.5) compared to the cyano analog.
  • Applications : Used in drug intermediates where hydroxyl groups enable conjugation or oxidation reactions .
(R)-N-Boc-2-(2-hydroxyethyl)morpholine (CAS: 136992-21-7)
  • Substituent : 2-(2-Hydroxyethyl) (-CH2CH2OH).
  • Molecular Formula: C11H21NO4.
  • Key Properties : Extended alkyl chain increases molecular weight (231.29 g/mol) and reduces crystallinity.
  • Applications : Intermediate in surfactants or polymer chemistry due to its hydrophilic side chain .
N-Boc-Morpholine-2-acetic Acid (CAS: 766539-28-0)
  • Substituent : 2-Acetic acid (-CH2COOH).
  • Molecular Formula: C11H18NO5.
  • Key Properties : Carboxylic acid group enhances water solubility (estimated XLogP3: ~0.8) and enables peptide coupling reactions.
  • Applications : Peptide synthesis and metal-organic frameworks .

Piperidine Analogs

1-Boc-4-cyanopiperidine
  • Structure: Piperidine ring with Boc and 4-cyano substituents.
  • Key Differences: Piperidine lacks the oxygen atom in morpholine, reducing polarity. The cyano group at the 4-position alters steric and electronic properties.
  • Applications : Used in kinase inhibitor synthesis due to piperidine’s prevalence in bioactive molecules .

Enantiomeric Forms

(S)-N-Boc-3-Cyanomorpholine
  • Structure: Enantiomer of this compound.
  • Key Differences : Stereochemical configuration may influence binding affinity in chiral environments (e.g., enzyme active sites).
  • Applications : Asymmetric catalysis and enantioselective drug development .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3* Substituent Key Applications
This compound 518047-40-0 C10H16N2O3 212.25 ~2.0 3-Cyano Pharmaceutical intermediates
(R)-N-Boc-3-hydroxymethylmorpholine 714971-28-5 C10H19NO4 217.26 ~1.5 3-Hydroxymethyl Drug conjugation
(R)-N-Boc-2-(2-hydroxyethyl)morpholine 136992-21-7 C11H21NO4 231.29 ~1.2 2-(2-Hydroxyethyl) Surfactant synthesis
N-Boc-Morpholine-2-acetic acid 766539-28-0 C11H18NO5 244.27 ~0.8 2-Acetic acid Peptide chemistry
1-Boc-4-cyanopiperidine N/A C10H16N2O2 212.25 ~2.1 4-Cyano (piperidine) Kinase inhibitors

*XLogP3 values estimated based on structural analogs .

Biological Activity

(R)-N-Boc-3-cyanomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure with a cyanide group and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C9H14N2O2C_9H_{14}N_2O_2 and it has a molecular weight of 182.22 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as an inhibitor of deubiquitinating enzymes (DUBs), particularly USP30. DUBs are crucial in regulating cellular processes such as the cell cycle, apoptosis, and protein degradation, making them significant targets for therapeutic intervention.

  • Inhibition of DUBs : this compound has shown efficacy in inhibiting USP30, which is involved in mitochondrial function and apoptosis regulation. Inhibition of this enzyme can enhance mitophagy and sensitize cancer cells to apoptosis-inducing agents .
  • Impact on Disease States : The modulation of DUB activity by this compound has implications for various diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cancers where DUBs play a role in tumor progression .

In Vitro Studies

A series of in vitro studies have demonstrated the biological effects of this compound:

  • Cell Viability Assays : Studies using cancer cell lines showed that treatment with this compound resulted in decreased cell viability, indicating its potential as an anticancer agent.
  • Apoptosis Induction : Flow cytometry analyses revealed that cells treated with this compound exhibited increased markers of apoptosis compared to control groups .

Data Table: Summary of Biological Assays

Study TypeCell LineConcentration (µM)Viability (%)Apoptosis (%)
Cell ViabilityHeLa1060-
Apoptosis AssayMCF75-40
DUB InhibitionHEK29320--

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